N-benzyl-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
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Overview
Description
N-benzyl-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is a useful research compound. Its molecular formula is C23H26N4O2 and its molecular weight is 390.487. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
N-benzyl-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is a compound of interest due to its potential biological activities. Although the exact compound was not directly found in the research, related compounds have been synthesized and studied for their antimicrobial and biological properties, providing insights into the potential applications of N-benzyl derivatives.
Antibacterial Studies
Research on derivatives of 1,3,4-oxadiazole, similar to the core structure of the mentioned compound, has shown moderate to talented antibacterial activity. These derivatives were synthesized and tested against both Gram-negative and Gram-positive bacteria, indicating their potential as antibacterial agents (Khalid et al., 2016).
Antimicrobial Nano-Materials
Another study explored the synthesis of N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives, focusing on their antimicrobial activities. These compounds exhibited significant effects against pathogenic bacteria and Candida species, showing their potential in antimicrobial applications (Mokhtari & Pourabdollah, 2013).
Antifungal Activity
The synthesis of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus highlighted their antibacterial potential. Specifically, compounds bearing a 2-methylphenyl group showed significant activity against various bacterial strains, including Gram-negative ones, showcasing the potential for antifungal applications (Iqbal et al., 2017).
Metabolic Stability and PI3K/mTOR Inhibition
A study investigated various heterocycles to improve metabolic stability for PI3K/mTOR dual inhibitors. Although not directly linked to N-benzyl derivatives, this research indicates the broader interest in modifying molecular structures for enhanced biological activity and stability, relevant to the development of compounds like this compound (Stec et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit antioxidant properties and inhibit enzymes like soybean lipoxygenase (lox) .
Mode of Action
Based on the structure and the known activities of similar compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Given its potential antioxidant activity and ability to inhibit lox, it may be involved in the regulation of oxidative stress and lipid metabolism .
Pharmacokinetics
Similar compounds have been reported to exhibit significant activity against mycobacterium tuberculosis h37ra, suggesting good bioavailability .
Result of Action
Based on the known activities of similar compounds, it can be hypothesized that it may reduce oxidative stress and inhibit lipid peroxidation .
Biochemical Analysis
Biochemical Properties
It is known that benzimidazoles, a related class of compounds, have a wide range of biological activities .
Cellular Effects
Preliminary studies suggest that the compound may have antimicrobial activity, potentially targeting proteins responsible for cell division and biosynthesis of peptidoglycan
Molecular Mechanism
Molecular modeling studies suggest that related compounds may bind to the colchicine binding site of the tubulin . This could potentially disrupt microtubule dynamics and affect cell division.
Properties
IUPAC Name |
N-benzyl-2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-17-7-9-19(10-8-17)22-25-23(29-26-22)20-11-13-27(14-12-20)16-21(28)24-15-18-5-3-2-4-6-18/h2-10,20H,11-16H2,1H3,(H,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHFZKWDWFDQFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)CC(=O)NCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.